

Check Availability & Pricing

# The Discovery and Development of JNJ-38431055: A GPR119 Agonist

Author: BenchChem Technical Support Team. Date: December 2025



An In-depth Technical Guide for Researchers and Drug Development Professionals

### **Abstract**

JNJ-38431055, also known as **APD597**, is a potent and orally available small-molecule agonist of the G-protein coupled receptor 119 (GPR119). Initially developed by Arena Pharmaceuticals and later investigated by Johnson & Johnson, JNJ-38431055 was explored as a potential therapeutic agent for the treatment of type 2 diabetes mellitus (T2DM). This technical guide provides a comprehensive overview of the discovery and development history of JNJ-38431055, detailing its mechanism of action, preclinical pharmacology, and clinical evaluation. The document includes a compilation of quantitative data from various studies, detailed experimental methodologies for key assays, and visualizations of relevant biological pathways and experimental workflows.

# Introduction: The Rationale for GPR119 Agonism

GPR119 is a Gs-coupled receptor predominantly expressed in pancreatic β-cells and intestinal enteroendocrine L-cells. Its activation leads to an increase in intracellular cyclic adenosine monophosphate (cAMP), which in turn stimulates glucose-dependent insulin secretion from pancreatic β-cells and the release of incretin hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP), from the gut. This dual mechanism of action made GPR119 an attractive target for the development of new anti-diabetic drugs. JNJ-38431055 emerged from discovery efforts aimed at identifying potent and selective GPR119 agonists with favorable pharmacokinetic and safety profiles.



# Discovery and Preclinical Development Lead Optimization and Chemical Synthesis

While the specific, detailed synthesis protocol for JNJ-38431055 is not publicly available, the general synthesis of related 1,4-disubstituted cyclohexene analogues as GPR119 agonists has been described. The selection of JNJ-38431055 for preclinical development was based on a careful balance of several key properties: potent agonist activity, high intrinsic efficacy, good aqueous solubility, and a reduced potential for drug-drug interactions, particularly with respect to CYP2C9 inhibition.[1]

## In Vitro Pharmacology

The potency and efficacy of JNJ-38431055 as a GPR119 agonist were characterized in a variety of in vitro assays.

Table 1: In Vitro Potency of JNJ-38431055

| Parameter                   | Species | Value  | Assay Type                                          |
|-----------------------------|---------|--------|-----------------------------------------------------|
| EC50                        | Human   | 46 nM  | Homologous Time-<br>Resolved<br>Fluorescence (HTRF) |
| EC50                        | Rat     | 421 nM | Homologous Time-<br>Resolved<br>Fluorescence (HTRF) |
| IC50 (CYP2C9<br>Inhibition) | Human   | 5.8 μΜ | -                                                   |

Data sourced from Cayman Chemical product information.[2]

The functional activity of GPR119 agonists is typically assessed by measuring the accumulation of intracellular cAMP in cells engineered to express the receptor. The following is a general protocol representative of such an assay.

Materials:



- HEK293 cells stably expressing human GPR119 (HEK293-hGPR119)
- Cell culture medium (e.g., DMEM with 10% FBS)
- Assay buffer (e.g., HBSS with 20 mM HEPES)
- IBMX (3-isobutyl-1-methylxanthine), a phosphodiesterase inhibitor
- JNJ-38431055 (or other test compounds)
- Forskolin (positive control)
- cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based)

#### Procedure:

- Cell Culture: HEK293-hGPR119 cells are cultured to 80-90% confluency.
- Cell Seeding: Cells are harvested and seeded into 384-well plates at a predetermined density and incubated overnight.
- Compound Preparation: Serial dilutions of JNJ-38431055 are prepared in assay buffer containing IBMX. A positive control (forskolin) and a vehicle control (e.g., DMSO) are also prepared.
- Cell Stimulation: The culture medium is removed from the cells, and the prepared compound solutions are added. The plate is then incubated for a specified time (e.g., 30 minutes) at room temperature.
- cAMP Detection: The cAMP levels in each well are measured using a commercial cAMP assay kit according to the manufacturer's instructions.
- Data Analysis: The data are normalized to the vehicle control and the response to forskolin.
  The EC50 value is calculated by fitting the data to a four-parameter logistic equation.





Click to download full resolution via product page

**GPR119 Signaling Pathway** 

## **Preclinical In Vivo Pharmacology**

The in vivo efficacy of JNJ-38431055 was evaluated in various animal models of diabetes and obesity.

Table 2: Preclinical In Vivo Efficacy of JNJ-38431055

| Animal Model                        | Dose       | Route of<br>Administration | Key Findings                                                                   |
|-------------------------------------|------------|----------------------------|--------------------------------------------------------------------------------|
| ICR Mice                            | 20 mg/kg   | Oral (p.o.)                | Increased glucose-<br>induced total GLP-1<br>by 92% and GIP by<br>169.9%.[1]   |
| Zucker Diabetic Fatty<br>(ZDF) Rats | 3 mg/kg    | Oral (p.o.)                | Significantly improved glucose excursion in an oral glucose tolerance test.[3] |
| Diabetic Experimental<br>Rats       | 3-30 mg/kg | Oral (p.o.)                | Significantly improved glucose excursion.[4]                                   |



The OGTT is a standard method to assess glucose metabolism and the effect of anti-diabetic agents.

#### Materials:

- Diabetic rodent model (e.g., ZDF rats)
- JNJ-38431055 formulation
- Vehicle control
- Glucose solution (e.g., 2 g/kg)
- Blood glucose monitoring system

#### Procedure:

- Fasting: Animals are fasted overnight (typically 12-16 hours) with free access to water.
- Baseline Blood Glucose: A baseline blood sample is collected (e.g., from the tail vein) to measure fasting blood glucose levels.
- Compound Administration: JNJ-38431055 or vehicle is administered orally at the desired dose.
- Glucose Challenge: After a specified time following compound administration (e.g., 30-60 minutes), a glucose solution is administered orally.
- Blood Glucose Monitoring: Blood samples are collected at various time points after the glucose challenge (e.g., 15, 30, 60, 90, and 120 minutes) to measure blood glucose levels.
- Data Analysis: The area under the curve (AUC) for blood glucose is calculated for each treatment group. A reduction in the AUC for the JNJ-38431055-treated group compared to the vehicle group indicates improved glucose tolerance.





Click to download full resolution via product page

Oral Glucose Tolerance Test Workflow



## **Clinical Development**

JNJ-38431055 progressed into clinical trials to evaluate its safety, tolerability, pharmacokinetics, and pharmacodynamics in humans.

## **Phase I Clinical Trials in Healthy Volunteers**

Initial studies in healthy male subjects assessed single ascending doses of JNJ-38431055.

Table 3: Pharmacokinetic Parameters of JNJ-38431055 in Healthy Male Volunteers (Single Dose)

| Dose Range   | Terminal<br>Elimination Half-life<br>(t½) | Time to Reach<br>Steady State<br>(Multiple Dosing) | Effect of Food on<br>Systemic Exposure |
|--------------|-------------------------------------------|----------------------------------------------------|----------------------------------------|
| 2.5 - 800 mg | ~13 hours                                 | ~8 days                                            | Not influenced                         |

Data from a study in healthy male volunteers.[5]

In these studies, single oral doses of JNJ-38431055 were well tolerated and were not associated with hypoglycemia.[5] Pharmacodynamically, JNJ-38431055 increased post-meal plasma concentrations of GLP-1, GIP, and peptide YY (PYY).[5] However, it did not significantly decrease glucose excursion or increase insulin secretion in this healthy population.[5] A graded glucose infusion study did show that JNJ-38431055 could induce a higher insulin secretion rate compared to placebo at elevated plasma glucose levels.[5]

### Clinical Studies in Patients with Type 2 Diabetes

Subsequent studies evaluated the effects of JNJ-38431055 in patients with T2DM.

Table 4: Clinical Study Design in Patients with T2DM



| Study Design                                         | Population                      | Dosing Regimen                                                                       | Comparator                          |
|------------------------------------------------------|---------------------------------|--------------------------------------------------------------------------------------|-------------------------------------|
| Randomized, double-<br>blind, placebo-<br>controlled | 25 and 32 subjects<br>with T2DM | Single dose: 100 mg<br>and 500 mgMultiple<br>doses: 500 mg once<br>daily for 14 days | Placebo and<br>Sitagliptin (100 mg) |

Details from a study in subjects with type 2 diabetes.[6]

In patients with T2DM, JNJ-38431055 was also well tolerated and not associated with hypoglycemia.[6] A single dose of JNJ-38431055 demonstrated a decrease in glucose excursion during an oral glucose tolerance test compared to placebo.[6] However, multiple-dose administration for 14 days did not lead to a significant alteration in the 24-hour weighted mean glucose.[6] Multiple dosing did result in increased post-meal total GLP-1 and GIP concentrations compared to baseline.[6]

## **Summary and Conclusion**

JNJ-38431055 is a potent GPR119 agonist that demonstrated a clear pharmacodynamic effect on incretin hormone secretion in both preclinical models and human subjects. The compound was well-tolerated in clinical trials. However, the observed increase in incretins did not translate into a robust glucose-lowering effect in patients with type 2 diabetes, particularly with multiple dosing. These findings of limited glycemic efficacy have been a common challenge for the development of GPR119 agonists as monotherapy for T2DM. The development of JNJ-38431055 did not progress to later stages. Nevertheless, the study of JNJ-38431055 has provided valuable insights into the pharmacology of GPR119 and the complexities of translating preclinical incretin-based mechanisms into significant clinical benefits for patients with type 2 diabetes.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References



- 1. medchemexpress.com [medchemexpress.com]
- 2. caymanchem.com [caymanchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | Structure of human GPR119-Gs complex binding APD597 and characterization of GPR119 binding agonists [frontiersin.org]
- 5. Effects of JNJ-38431055, a novel GPR119 receptor agonist, in randomized, double-blind, placebo-controlled studies in subjects with type 2 diabetes PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- To cite this document: BenchChem. [The Discovery and Development of JNJ-38431055: A GPR119 Agonist]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1665132#jnj-38431055-discovery-and-development-history]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com